molecular formula C8H14O4 B13905385 2-(2,2-Dimethoxycyclobutyl)acetic acid

2-(2,2-Dimethoxycyclobutyl)acetic acid

Cat. No.: B13905385
M. Wt: 174.19 g/mol
InChI Key: BTKUPHFLYRCNIR-UHFFFAOYSA-N
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Description

2-(2,2-Dimethoxycyclobutyl)acetic acid is an organic compound with the molecular formula C8H14O4 It is characterized by a cyclobutyl ring substituted with two methoxy groups and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethoxycyclobutyl)acetic acid typically involves the cyclization of suitable precursors followed by functional group modifications. One common method includes the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form 2,2-dimethoxycyclobutanone. This intermediate is then subjected to a nucleophilic substitution reaction with a suitable acetic acid derivative to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethoxycyclobutyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the methoxy groups.

Major Products

    Oxidation: Formation of 2-(2,2-dioxocyclobutyl)acetic acid.

    Reduction: Formation of 2-(2,2-dimethoxycyclobutyl)ethanol.

    Substitution: Formation of 2-(2,2-dimethoxycyclobutyl)acetamides or thioethers.

Scientific Research Applications

2-(2,2-Dimethoxycyclobutyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development and pharmacological studies.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethoxycyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that produce biologically active intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethoxycyclopropyl)acetic acid
  • 2-(2,2-Dimethoxycyclopentyl)acetic acid
  • 2-(2,2-Dimethoxycyclohexyl)acetic acid

Uniqueness

2-(2,2-Dimethoxycyclobutyl)acetic acid is unique due to its cyclobutyl ring structure, which imparts distinct chemical and physical properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The presence of two methoxy groups also enhances its reactivity and potential for diverse chemical transformations.

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

2-(2,2-dimethoxycyclobutyl)acetic acid

InChI

InChI=1S/C8H14O4/c1-11-8(12-2)4-3-6(8)5-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

BTKUPHFLYRCNIR-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC1CC(=O)O)OC

Origin of Product

United States

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